N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Substitution: Halogenated solvents and bases like potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Chemical Biology: The compound is used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: Lacks the methyl group on the triazole ring.
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of both the triazole and thiadiazole rings in N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide provides unique electronic and steric properties that can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)15-11-14(28-2)9-10-16(15)29-3)18-21-20(30-24-18)22-19(27)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,22,24,27) |
InChI Key |
GBCLOLZEWPPAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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